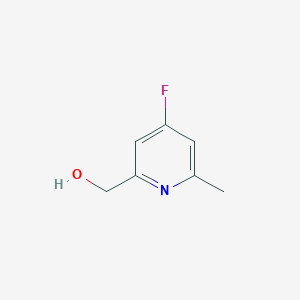
2-Pyridinemethanol, 4-fluoro-6-methyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Pyridinemethanol, 4-fluoro-6-methyl- is a chemical compound with the molecular formula C7H8FNO. It is a derivative of pyridine, a basic heterocyclic organic compound. The presence of fluorine and methyl groups on the pyridine ring imparts unique chemical properties to this compound, making it of interest in various scientific fields.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Pyridinemethanol, 4-fluoro-6-methyl- can be achieved through several methods. One common approach involves the reduction of methyl isonicotinate using sodium borohydride and lithium chloride in tetrahydrofuran. The reaction is typically carried out under reflux conditions for 6-8 hours, followed by quenching with an acid solution .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
化学反応の分析
Types of Reactions
2-Pyridinemethanol, 4-fluoro-6-methyl- undergoes various chemical reactions, including:
Oxidation: This reaction can convert the alcohol group to a carbonyl group.
Reduction: The compound can be reduced further to form different derivatives.
Substitution: The fluorine and methyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as halogens and organometallic compounds are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridinecarboxaldehyde derivatives, while substitution reactions can produce a variety of functionalized pyridines.
科学的研究の応用
2-Pyridinemethanol, 4-fluoro-6-methyl- has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: The compound is used in the production of agrochemicals and pharmaceuticals.
作用機序
The mechanism of action of 2-Pyridinemethanol, 4-fluoro-6-methyl- involves its interaction with specific molecular targets. The presence of the fluorine atom enhances its ability to form hydrogen bonds and interact with biological molecules. This can affect various pathways, including enzyme inhibition and receptor binding.
類似化合物との比較
Similar Compounds
2-Pyridinemethanol: Lacks the fluorine and methyl groups, resulting in different chemical properties.
4-Fluoro-2-pyridinemethanol: Similar but lacks the methyl group.
6-Methyl-2-pyridinemethanol: Similar but lacks the fluorine group.
Uniqueness
The combination of fluorine and methyl groups in 2-Pyridinemethanol, 4-fluoro-6-methyl- makes it unique in terms of its reactivity and potential applications. The presence of these groups can enhance its stability, reactivity, and interaction with biological targets, making it a valuable compound in various fields of research.
特性
分子式 |
C7H8FNO |
|---|---|
分子量 |
141.14 g/mol |
IUPAC名 |
(4-fluoro-6-methylpyridin-2-yl)methanol |
InChI |
InChI=1S/C7H8FNO/c1-5-2-6(8)3-7(4-10)9-5/h2-3,10H,4H2,1H3 |
InChIキー |
YUCPGCDVRXRAJH-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=CC(=N1)CO)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















